molecular formula C19H21NO3S2 B2727791 N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396673-91-8

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2727791
CAS No.: 1396673-91-8
M. Wt: 375.5
InChI Key: SVQCUJCJGYCCPH-UHFFFAOYSA-N
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Description

The compound “N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic compounds, including furan, thiophene, and benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and thiophene rings, which are five-membered rings with one heteroatom (oxygen in furan and sulfur in thiophene), would likely influence the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The furan and thiophene rings, for example, might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides has been achieved through a gold(I)-catalyzed cascade reaction, demonstrating the compound's relevance in organic synthesis and gold carbenoid chemistry (Wang et al., 2014). This study enriches the understanding of group migration and the potential for creating complex molecules with specific functional groups.

Biological Applications

  • A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). These findings highlight the versatility of benzenesulfonamide derivatives in medicinal chemistry, especially for the development of new therapeutic agents.

Chemical Interactions and Structures

  • The crystal structures of two isomorphous benzenesulfonamide compounds were determined, showcasing the importance of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in defining their crystal packing. This study underscores the compound's utility in structural chemistry and materials science (Bats et al., 2001).

Catalysis and Organic Reactions

  • N,N-Dimethyl-2-furancarbothioamide, a related compound, was used in cyclopalladation and cycloplatination reactions, forming complexes with potential applications in catalysis and organic synthesis. This work provides insights into the furan ring's reactivity and the potential for creating new catalytic systems (Nonoyama, 1989).

Antimicrobial and Antifertility Agents

  • Substituted diaryl derivatives of benzo[b]thiophenes and benzo[b]furans, including compounds structurally related to N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated for their potential as antifertility agents, showcasing their biological activity and potential therapeutic applications (Crenshaw et al., 1971).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable information for the development of new drugs or other useful compounds .

Mechanism of Action

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-15-7-8-19(13-16(15)2)25(21,22)20(14-17-5-3-11-23-17)10-9-18-6-4-12-24-18/h3-8,11-13H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQCUJCJGYCCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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